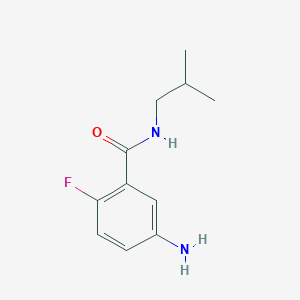![molecular formula C14H12F3N3O B7874781 1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B7874781.png)
1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C14H12F3N3O and its molecular weight is 295.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research and Treatment : Various derivatives of this compound have been studied for their potential as anti-cancer agents. For example, symmetrical N,N'-diarylureas, including some that share structural similarities with the compound , have been identified as activators of eIF2α kinase and inhibitors of cancer cell proliferation (Denoyelle et al., 2012). Another study found that certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives exhibited potent activity against human chronic myeloid leukemia (Li et al., 2019).
Antimicrobial Properties : A study on 4-Aminoazobenzene-derived silatranes bearing urea functionalities demonstrated modest antimicrobial activity, indicating the potential of urea-based compounds in this field (Singh et al., 2015).
Corrosion Inhibition : Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors. For instance, 1,3,5-triazinyl urea derivatives were shown to be efficient corrosion inhibitors for mild steel in acidic conditions (Mistry et al., 2011).
Anion Receptor Development : Some urea derivatives have been used to create anion receptors in aprotic media. This application is significant in the development of sensors and molecular recognition technologies (Amendola et al., 2006).
Plant Biology and Agriculture : Urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) show cytokinin-like activity, which is crucial for plant cell division and differentiation. Such compounds are extensively used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Pharmaceutical Development : The synthesis and characterization of urea derivatives, including their binding with DNA and antioxidant potency, have been explored for potential use as antitumor agents (Asghar et al., 2015).
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)9-2-1-3-12(8-9)20-13(21)19-11-6-4-10(18)5-7-11/h1-8H,18H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCVGGJWYNNAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



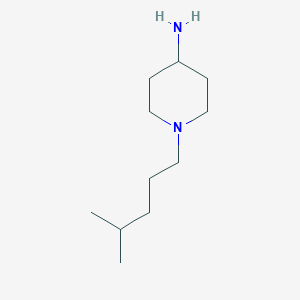
![(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B7874706.png)
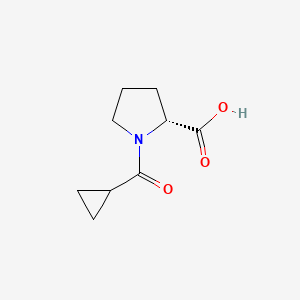
![1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone](/img/structure/B7874723.png)
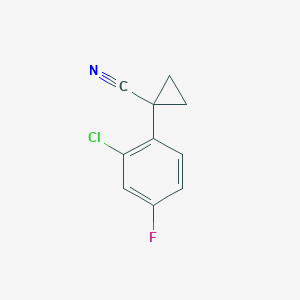
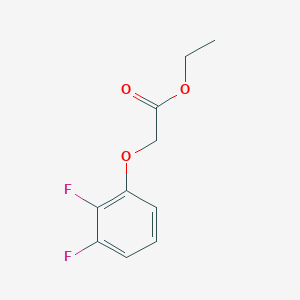
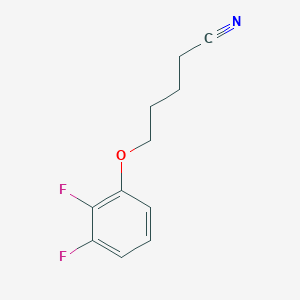
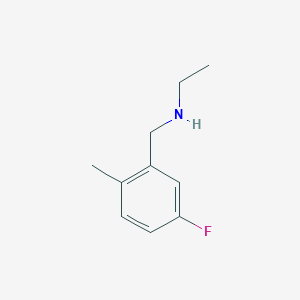
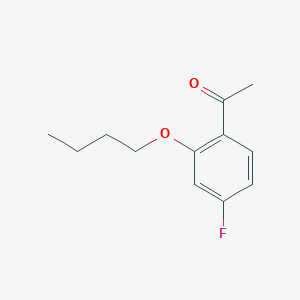


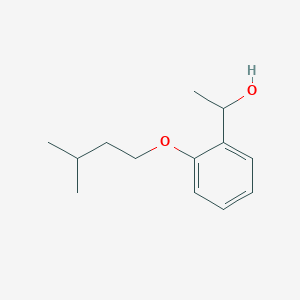
![1-[4-(Diethylamino)phenyl]ethanol](/img/structure/B7874804.png)
